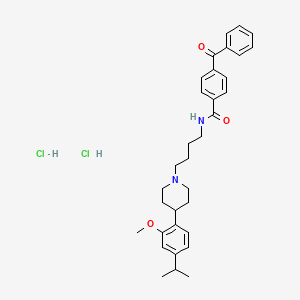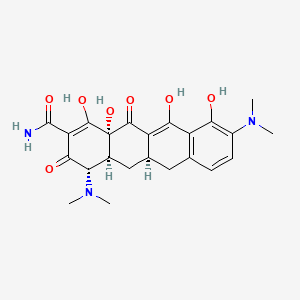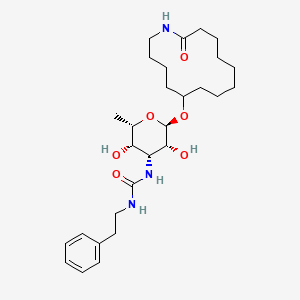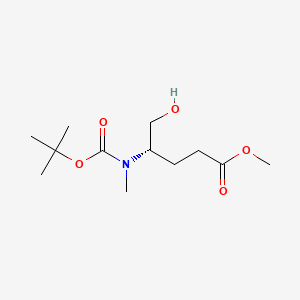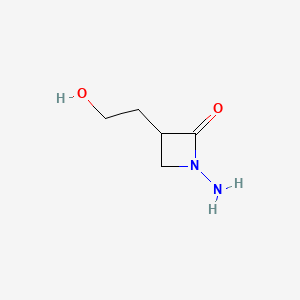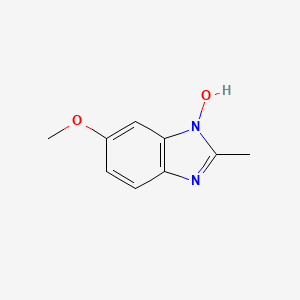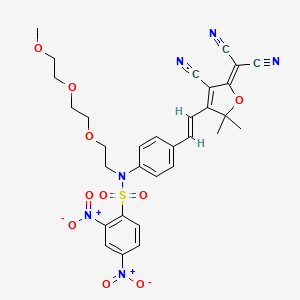
ThioFluor 623
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ThioFluor 623 is a fluorescent turn-on probe that can be used for the selective sensing and bioimaging of thiols . It displays excellent immunity to interference from nitrogen and oxygen nucleophiles . In the absence of thiols, the probe is essentially non-fluorescent; thiols cause cleavage of the probe, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm .
Molecular Structure Analysis
ThioFluor 623 has the molecular formula C31H30N6O10S . Its structure includes a furanyl ring and a benzenesulfonamide group . The InChI code for ThioFluor 623 is InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3/b10-6+ .
Chemical Reactions Analysis
ThioFluor 623 is essentially non-fluorescent in the absence of thiols. The presence of thiols causes the cleavage of the probe, releasing a red-emissive donor-acceptor fluorophore .
Physical And Chemical Properties Analysis
ThioFluor 623 has a molecular weight of 678.7 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 14 hydrogen bond acceptors . The compound is a crystalline solid and is soluble in DMF and DMSO .
科学的研究の応用
Fluorescent Probe for Thiol Bioimaging
ThioFluor 623 is a fluorescent probe used for thiol bioimaging . It responds upon exposure to thiols with an increase in fluorescence intensity of up to 120-fold . This response is selective for thiols and occurs in aqueous media .
Non-Fluorescent in Absence of Thiols
In the absence of thiols, ThioFluor 623 is essentially non-fluorescent . Thiols cause cleavage of the probe, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm .
Ideal Performance in Biological Systems
The fluorescence quantum yield of the cleaved product, generated in response to thiols, increases in more viscous media . This suggests ideal performance of ThioFluor 623 in biological systems .
Applicability to Single-Molecule or 2-Photon Sensing Schemes
The properties of ThioFluor 623 suggest its applicability to single-molecule or 2-photon sensing schemes . This makes it a valuable tool in advanced imaging techniques .
Cell-Permeable
ThioFluor 623 is cell-permeable . This means it can penetrate cell membranes, making it useful for intracellular studies .
Reacts Selectively with Intracellular Thiols
ThioFluor 623 reacts selectively with intracellular thiols . This selectivity makes it a powerful tool for studying the role of thiols in cellular processes .
Rate Constant Depends on Substrate
The pseudo-first order rate constant (kobs) of ThioFluor 623 depends on the substrate . For example, it is 2.1 x 10−3 s−1 for cysteine and 2.0 x 10−5 s−1 for human serum albumin .
Excellent Immunity to Interference
ThioFluor 623 displays excellent immunity to interference from nitrogen and oxygen nucleophiles . This makes it a reliable probe in complex biological systems .
作用機序
Target of Action
ThioFluor 623 is a fluorescent probe that primarily targets thiols . Thiols, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (-SH) group. They play a crucial role in various biological processes, including protein function, cellular signaling, and antioxidant defense .
Mode of Action
ThioFluor 623 operates through a selective and sensitive mechanism. Upon exposure to thiols, it responds with an increase in fluorescence intensity of up to 120-fold . This response is selective for thiols and occurs in aqueous media . In the absence of thiols, ThioFluor 623 is essentially non-fluorescent . The interaction with thiols causes cleavage of the probe, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm .
Biochemical Pathways
These could include pathways related to oxidative stress and reactive sulfur species .
Pharmacokinetics
It is known that thiofluor 623 is cell-permeable , suggesting it can be absorbed and distributed within biological systems
Result of Action
The primary result of ThioFluor 623’s action is the generation of a fluorophore with an absorption maximum of 563 nm and emission at 623 nm upon interaction with thiols . This allows for the detection and bioimaging of thiols in a biological system . The fluorescence quantum yield of the cleaved product, generated in response to thiols, increases in more viscous media , suggesting its performance may be enhanced in certain biological systems.
Action Environment
The action of ThioFluor 623 is influenced by the presence of thiols in the environment . It is also known to perform ideally in more viscous media . .
Safety and Hazards
ThioFluor 623 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to avoid exposure .
特性
IUPAC Name |
N-[4-[(E)-2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPMXQUCTGVMFA-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



